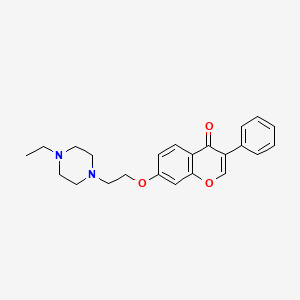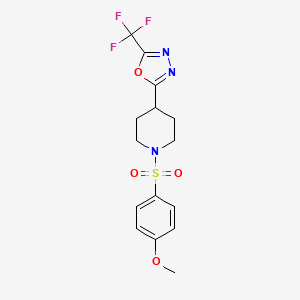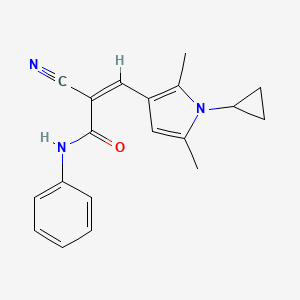
(Z)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-phenylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-phenylprop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known to possess unique properties that make it a promising candidate for the development of new drugs. In
Mecanismo De Acción
The mechanism of action of (Z)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-phenylprop-2-enamide is not fully understood. However, it is believed that this compound works by inhibiting specific enzymes and signaling pathways that are involved in inflammation, cancer, and viral replication.
Biochemical and Physiological Effects:
Studies have shown that (Z)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-phenylprop-2-enamide exhibits a range of biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, (Z)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-phenylprop-2-enamide has been shown to inhibit viral replication by interfering with viral entry and replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (Z)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-phenylprop-2-enamide is its versatility in lab experiments. This compound can be used in a variety of assays to investigate its potential applications in medicine. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of (Z)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-phenylprop-2-enamide. One potential direction is the development of new drugs based on this compound for the treatment of inflammation, cancer, and viral infections. Another direction is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of (Z)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-phenylprop-2-enamide and to identify any potential side effects or toxicity.
Métodos De Síntesis
The synthesis of (Z)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-phenylprop-2-enamide involves a multi-step process that requires specialized equipment and expertise. The first step in the synthesis process involves the preparation of 1-cyclopropyl-2,5-dimethylpyrrol-3-carboxylic acid. This is followed by the conversion of the carboxylic acid to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-phenylprop-2-enamide in the presence of a base to yield (Z)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-phenylprop-2-enamide.
Aplicaciones Científicas De Investigación
(Z)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-phenylprop-2-enamide has been extensively studied for its potential applications in the field of medicine. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(Z)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-13-10-15(14(2)22(13)18-8-9-18)11-16(12-20)19(23)21-17-6-4-3-5-7-17/h3-7,10-11,18H,8-9H2,1-2H3,(H,21,23)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZUXNOYLLJFNN-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2CC2)C)C=C(C#N)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2CC2)C)/C=C(/C#N)\C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-phenylprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3012186.png)
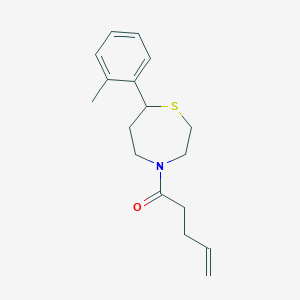
![N-(2-methylbenzo[d]thiazol-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B3012189.png)

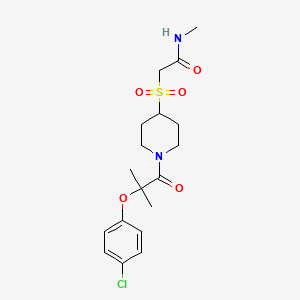
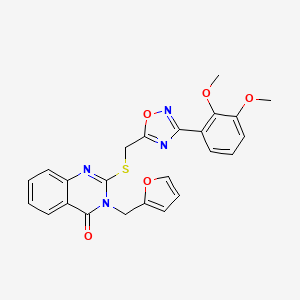
![4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B3012195.png)
![N-[4-[(E)-3-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B3012199.png)
![3-Ethyl-[1,2]oxathiane 2,2-dioxide](/img/structure/B3012202.png)
![(E)-3-[1-[(2,6-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B3012203.png)
![2-bromo-5-fluoro-N-[2-(phenylsulfanyl)ethyl]pyridine-4-carboxamide](/img/structure/B3012204.png)
